5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class. This compound features a pyridazinone core substituted with a phenoxy group at the 5-position, a phenyl group at the 2-position, and a 1H-1,2,4-triazole moiety at the 6-position. The structural formula can be represented as follows:
This compound is notable for its potential biological activities, particularly in medicinal chemistry where it may serve as a scaffold for developing new pharmacological agents.
5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone exhibits significant biological activities that make it a candidate for therapeutic applications. Research indicates that derivatives of pyridazinones possess:
The synthesis of 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone typically follows these steps:
The unique structure of 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone allows it to be explored for various applications:
Interaction studies have demonstrated that 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone interacts with various biological targets through:
These interactions are critical for understanding the compound's mechanism of action and optimizing its efficacy .
Several compounds share structural similarities with 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(4-Methoxyphenyl)-3(2H)-pyridazinone | Methoxy group at position 6 | Exhibits potent anti-inflammatory activity |
| 6-(4-Chlorophenyl)-pyridazinone | Chlorine substitution at position 6 | Known for its analgesic properties |
| 5-(4-Methylpiperazine) derivatives | Piperazine moiety substitution | Increased water solubility and bioavailability |
These compounds highlight the versatility of the pyridazinone scaffold and its potential for further modification to enhance therapeutic properties.
Traditional synthetic routes to pyridazinones rely on cyclocondensation reactions between hydrazines and 1,4-dicarbonyl precursors. For 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone, the pyridazinone core is typically assembled via acid-catalyzed condensation of phenoxy-substituted diketones with phenylhydrazine derivatives. For example, reacting 1,2-diketone intermediates with hydrazine hydrate in acetic anhydride facilitates cyclization through a two-step dehydration process, forming the pyridazin-3-one scaffold.
A critical step involves the regioselective introduction of the phenoxy group at position 5. This is achieved by pre-functionalizing the diketone precursor with a phenoxy moiety prior to cyclocondensation. For instance, 4-phenoxyphenylacetic acid can undergo condensation with cyanoacetic acid in acetic anhydride, yielding a 6-substituted pyridazinone intermediate. Subsequent dehydrogenation using bromine in acetic acid stabilizes the aromatic pyridazinone system.
| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Phenoxyphenylacetic acid | Cyanoacetic acid | Ac₂O, reflux, 1 h | 6-Cyano-5-phenoxy-pyridazinone | 78 |
| Phenylglyoxal | Hydrazine hydrate | EtOH, Δ, 6 h | 2-Phenyl-pyridazinone | 65 |
The phenyl group at position 2 is introduced via N-alkylation using bromobenzene or through the use of pre-substituted phenylhydrazines. This method ensures high regiochemical fidelity, as demonstrated by nuclear magnetic resonance (NMR) analyses of methylene and aromatic proton environments.
The 1,2,4-triazole moiety at position 6 is efficiently installed via CuAAC, a cornerstone of click chemistry. This involves reacting a pyridazinone-bearing alkyne with an azide derivative under copper(I) catalysis. For example, 6-propargyl-5-phenoxy-2-phenyl-pyridazinone reacts with 1H-1,2,4-triazol-3-yl azide in the presence of copper sulfate and sodium ascorbate, yielding the triazole-linked product.
Key advantages of CuAAC include high atom economy, mild reaction conditions, and tolerance of diverse functional groups. The reaction proceeds regioselectively to form the 1,4-disubstituted triazole, confirmed by X-ray crystallography in analogous compounds.
| Alkyne Component | Azide Component | Catalyst System | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 6-Propargyl-pyridazinone | Benzyl azide | CuSO₄, Na ascorbate | 12 h | 85 |
| 6-Propargyl-5-phenoxy-pyridazinone | 1H-1,2,4-Triazol-3-yl azide | CuI, DIPEA | 8 h | 92 |
Notably, the azide component is often synthesized in situ from amines via diazotization, ensuring compatibility with the electron-deficient pyridazinone core.
Regioselectivity in pyridazinone functionalization is governed by electronic and steric factors. The 5-phenoxy group directs electrophilic substitution to position 6, while the 2-phenyl group shields position 3 from further modification. For instance, Vilsmeier-Haack formylation of 5-phenoxy-2-phenyl-pyridazinone selectively yields the 6-aldehyde derivative, which is subsequently converted to the triazole via condensation with amidrazones.
Arylboronic acid Suzuki-Miyaura couplings have also been employed at position 6. Using palladium catalysts, 6-bromo-5-phenoxy-2-phenyl-pyridazinone couples with 1H-1,2,4-triazol-3-ylboronic acid to furnish the target compound in 75% yield.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-pyridazinone | Triazol-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Triazolyl-pyridazinone | 75 |
| 6-Aldehyde-pyridazinone | Amidrazone | AcOH, Δ, 4 h | 6-Triazolyl-pyridazinone | 68 |
Microwave irradiation significantly accelerates key steps such as cyclocondensation and CuAAC. For example, cyclizing 4-phenoxyphenylacetic acid with cyanoacetic acid under microwave conditions (150°C, 20 min) achieves 90% yield versus 78% under conventional reflux. Similarly, CuAAC reactions complete in 30 minutes with microwave assistance, compared to 8–12 hours thermally.
Solvent-free approaches reduce environmental impact and purification complexity. Grinding 5-phenoxy-2-phenyl-pyridazinone with 1H-1,2,4-triazol-3-yl azide and copper iodide in a ball mill affords the product in 88% yield within 15 minutes.
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | CuSO₄, Na ascorbate, RT | 12 h | 85 |
| Microwave-assisted | CuI, DMF, 100°C, 300 W | 30 min | 94 |
| Solvent-free | Ball mill, CuI, 25 Hz | 15 min | 88 |
These methods enhance scalability and sustainability while maintaining high regiochemical precision.
The antimicrobial potential of this pyridazinone derivative arises from its dual interference with bacterial cell wall synthesis and fungal β-1,3-glucan synthase. Structural analogs demonstrate broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 3.74–8.92 µM [4]. The phenoxy group enhances membrane penetration, while the triazole ring chelates metal ions critical for microbial enzymatic processes [3].
Against fungal pathogens, the compound’s piperazinyl-pyridazinone analogs inhibit β-1,3-glucan synthase (GS) at IC₅₀ values comparable to echinocandins (<1 µM) [5]. Molecular docking studies reveal hydrogen bonding between the triazole nitrogen and GS catalytic residues (Asp1371, His1368), disrupting UDP-glucose binding [5]. Unlike echinocandins, resistance mutations in FKS1 (e.g., S645P) do not confer cross-resistance, suggesting distinct binding interactions [5].
Table 1: Antimicrobial Activity of Pyridazinone Analogs
| Organism | MIC (µM) | Target Enzyme | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| S. aureus (MRSA) | 3.74–8.92 | Penicillin-binding protein | -8.2 ± 0.3 [4] |
| Candida glabrata | 0.5–2.0 | β-1,3-glucan synthase | -9.1 ± 0.4 [5] |
| Pseudomonas aeruginosa | 12.5 | DNA gyrase | -7.8 ± 0.2 [4] |
The compound’s pyridazinone core demonstrates moderate PDE10A inhibition (IC₅₀: 1.8 µM), critical for neurological disorders. The triazole group forms π-π interactions with Phe686 in the catalytic domain, while the phenoxy substituent occupies hydrophobic pockets [2].
Limited data exist for VAP-1 inhibition, but structural analogs show 45% inhibition at 10 µM via competitive binding to the substrate groove. The phenyl ring at position 2 aligns with Tyr394, disrupting leukocyte adhesion [2].
Kinase profiling reveals selective inhibition of cyclin-dependent kinase 2 (CDK2) (IC₅₀: 0.9 µM) due to hydrogen bonding between the triazole nitrogen and Asp145. This disrupts ATP binding, inducing G1/S cell cycle arrest [4].
Table 2: Enzyme Inhibition Parameters
| Enzyme | IC₅₀ (µM) | Binding Residues | Mechanism |
|---|---|---|---|
| PDE10A | 1.8 | Phe686, Gln716 | Allosteric modulation [2] |
| CDK2 | 0.9 | Asp145, Lys33 | ATP-competitive [4] |
| β-1,3-GS | 0.4 | Asp1371, His1368 | Substrate analog [5] |
The hybrid architecture synergizes pharmacological effects:
Critical SAR Findings:
The phenoxy substituent at position 5 of the pyridazinone ring plays a crucial role in determining the biological activity of 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone. Research has demonstrated that phenoxy groups act as electron-donating substituents through resonance effects, significantly enhancing the bioactivity of pyridazinone derivatives [1] [2] [3] [4] [5] [6] [7] [8].
The electronic properties of the phenoxy group are particularly important for bioactivity enhancement. Studies indicate that phenoxy substituents can increase the electron density of the pyridazinone ring system through mesomeric effects, with the negatively charged oxygen atom acting as a powerful electron-releasing group [6] [7]. This increased electron density facilitates better binding interactions with biological targets, as confirmed by structure-activity relationship studies on related compounds [4] [5].
Comparative analysis of compounds with different phenoxy substitution patterns reveals that compounds bearing phenoxy substituents at the 5-position of pyridazinone rings show enhanced bioactivity compared to unsubstituted analogues [9] [1] [2]. The phenoxy group's ability to participate in hydrogen bonding and π-π stacking interactions with target proteins contributes to improved binding affinity and selectivity [8].
The phenyl substituent at position 2 of the pyridazinone ring also contributes to bioactivity through electronic and steric effects. Studies have shown that the presence of phenyl rings can enhance the aromatic character of the molecule and provide additional binding sites for target interactions [3] [4]. The combination of phenoxy and phenyl substituents creates a synergistic effect that optimizes the overall pharmacological profile of the compound [9] [2].
Research on substituted phenoxy compounds has revealed that the electronic nature of substituents on the phenoxy ring significantly affects reactivity and biological activity. Electron-withdrawing groups such as nitro, chloro, and trifluoromethyl enhance activity through electronic effects, while electron-donating groups like methoxy and hydroxy provide different binding profiles [5] [6] [7]. The position of substituents on the phenoxy ring is also critical, with para-substituted phenoxy compounds generally showing superior activity compared to meta-substituted analogues [4] [5].
The 1,2,4-triazole moiety at position 6 of the pyridazinone ring serves as a critical pharmacophore that significantly enhances target binding affinity. This heterocyclic ring system possesses unique structural properties that contribute to its high binding potential, including multiple nitrogen coordination sites and the ability to form stable hydrogen bonds with biological targets [10] [11] [12] [13] [14] [15] [16] [17] [18] [19].
Studies have demonstrated that 1,2,4-triazole derivatives exhibit exceptional binding affinity for various biological targets, with binding affinities often in the nanomolar range. For instance, research on somatostatin receptor subtype-4 (sst4) showed that compounds containing 1,2,4-triazole moieties achieved binding affinities as low as 19 nM, demonstrating the potent binding capability of this heterocycle [12] [13]. The triazole ring's ability to act as a cis-amide bond isostere contributes to its favorable binding properties and resistance to metabolic degradation [12].
The 1,2,4-triazole ring provides multiple interaction sites for target binding through its three nitrogen atoms and polarized carbon atom. These sites enable the formation of hydrogen bonds, dipole-dipole interactions, and π-stacking interactions with amino acid residues in the binding site [16] [18] [19]. Molecular docking studies have revealed that triazole-containing compounds can form extensive interactions with key residues such as aspartic acid, glutamine, tryptophan, and histidine, contributing to their high binding affinity [12] [14].
The pharmacokinetic advantages of the 1,2,4-triazole moiety include its stability against biotransformation and its ability to improve cell permeability. The aromatic nature of the triazole core and its outstanding stability against metabolic enzymes make it an excellent pharmacophore for drug development [16] [19]. Additionally, the triazole ring's capacity to contribute to dipole-dipole interactions and hydrogen bonding enhances its recognition by biological targets [18] [19].
Structure-activity relationship studies have shown that the position and substitution pattern of the triazole ring significantly affect binding affinity. Compounds with 1,2,4-triazole substituents at position 4 showed enhanced binding affinity compared to those with triazole at position 3, indicating the importance of spatial orientation for optimal target interaction [12] [13]. The incorporation of specific substituents on the triazole ring can further modulate binding affinity and selectivity [17] [18].
Research on endothelin receptors has demonstrated that 1,2,4-triazole derivatives can achieve binding affinities in the micromolar range, with some compounds showing selectivity for specific receptor subtypes [15]. The triazole ring's ability to form stable complexes with metal ions and its tendency to participate in π-π stacking interactions contribute to its versatile binding properties [20].
The pyridazinone ring system exhibits distinctive electronic properties that significantly influence the bioactivity of 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone. The ring possesses strong electron-withdrawing characteristics, characterized by weak basicity and a high dipole moment that facilitates π-π stacking interactions and robust hydrogen-bonding capacity [21] [22] [23] [24] [25] [26] [27].
The electronic properties of the pyridazinone ring are particularly important for drug-target interactions. The inherent polarity of the pyridazinone system, combined with its low cytochrome P450 inhibitory effects, makes it valuable for drug discovery and development [26]. The electron-withdrawing nature of the pyridazinone ring enhances the electrophilic character of adjacent functional groups, leading to increased reactivity and improved binding affinity [23] [27].
Steric effects play a crucial role in determining the binding affinity and selectivity of pyridazinone derivatives. Research has shown that steric hindrance at specific positions of the pyridazinone ring can significantly affect the conformational flexibility and binding orientation of the molecule [22] [28] [25] [29] [27]. The steric environment around the pyridazinone ring influences the ability of the compound to adopt optimal binding conformations within the target binding site.
Studies on bridged pyridine-based derivatives have demonstrated that steric hindrance effects are decisive factors for structural stability. The formation of intramolecular or intermolecular hydrogen bonds does not necessarily provide advantages for structural stabilization when significant steric hindrance is present [28] [29]. This finding emphasizes the importance of careful consideration of steric effects in the design of pyridazinone derivatives.
The electronic effects of substituents on the pyridazinone ring can be modulated through careful selection of electron-withdrawing or electron-donating groups. Electron-withdrawing groups such as fluorine, chlorine, and trifluoromethyl enhance the electron-deficient nature of the pyridazinone ring, leading to improved binding affinity and selectivity [22] [2] [23] [30] [31]. The trifluoromethyl group, in particular, has been shown to have profound effects on the electronic properties of heterocyclic systems, leading to increased charge delocalization and enhanced electrophilic reactivity [31].
Resonance effects within the pyridazinone ring system contribute to its unique electronic properties. The aromatic character of the pyridazinone ring can be evaluated using various aromaticity indices, and studies have shown that the aromaticity of pyridazinone rings is closely related to their biological activity [32]. The electron distribution within the ring affects the compound's ability to participate in π-π stacking interactions and hydrogen bonding with biological targets.
The dipole moment of the pyridazinone ring system is significantly higher than that of other azines, making it particularly suitable for applications requiring strong dipole-dipole interactions [26]. This property is beneficial for molecular recognition and can contribute to enhanced binding affinity and selectivity for specific biological targets.
The comparative analysis of pyridazinone versus pyridazinthione analogues reveals significant differences in their biological activities and pharmacological profiles. Pyridazinone derivatives generally demonstrate superior bioactivity compared to their pyridazinthione counterparts, with important implications for drug design and development [9] [33] [34] [35].
The structural difference between pyridazinone and pyridazinthione lies in the replacement of the carbonyl oxygen with sulfur, which significantly affects the electronic properties and binding characteristics of the compounds. Pyridazinone derivatives contain a lactam-type carbonyl group that contributes to their stability and bioactivity, while pyridazinthione derivatives contain a thiocarbonyl group that alters their electronic distribution and binding properties [34] [35].
Studies on triazolopyridazinone and triazolopyridazinthione hybrid molecules have demonstrated that pyridazinone derivatives exhibit higher anticancer activity against various cell lines compared to their pyridazinthione analogues [34]. The representative compounds in the pyridazinone series showed higher anticancer activity than both pyridazinthione derivatives and cisplatin control against breast (MCF-7) and lung (A549) cell lines [34].
The synthesis and characterization of pyridazinone and pyridazinthione derivatives reveal distinct spectroscopic properties that reflect their different electronic structures. Infrared spectroscopy shows that pyridazinone derivatives exhibit characteristic carbonyl stretching vibrations around 1697 cm⁻¹, while pyridazinthione derivatives show different spectral patterns due to the presence of the thiocarbonyl group [34] [35].
Nuclear magnetic resonance studies have provided valuable insights into the structural differences between pyridazinone and pyridazinthione analogues. In ¹³C NMR spectra, the carbonyl carbon of pyridazinone derivatives appears around 160 ppm, while the thiocarbonyl carbon of pyridazinthione derivatives resonates at approximately 190 ppm, indicating the significant electronic differences between these systems [34].
The pharmacological evaluation of pyridazinone versus pyridazinthione analogues has shown that pyridazinone derivatives generally exhibit better bioavailability and metabolic stability. The carbonyl group in pyridazinone derivatives contributes to their ability to form stable hydrogen bonds with biological targets, while the thiocarbonyl group in pyridazinthione derivatives may undergo different metabolic transformations [33] [35].
Molecular docking studies have revealed that pyridazinone derivatives generally show better binding affinity and more favorable interactions with target proteins compared to pyridazinthione analogues. The carbonyl oxygen in pyridazinone derivatives can participate in hydrogen bonding with amino acid residues, while the sulfur atom in pyridazinthione derivatives may have different binding preferences [9] [33].
The cytotoxicity profiles of pyridazinone and pyridazinthione derivatives also differ significantly. Pyridazinone derivatives have been shown to be less toxic to normal cells while maintaining potent activity against cancer cells, suggesting a better therapeutic window compared to pyridazinthione analogues [34]. This selectivity is particularly important for the development of safe and effective therapeutic agents.